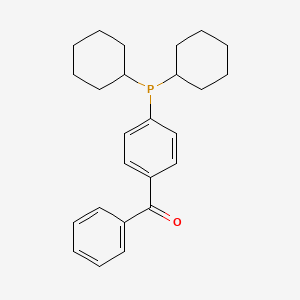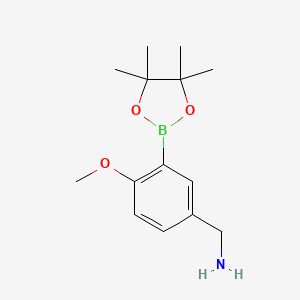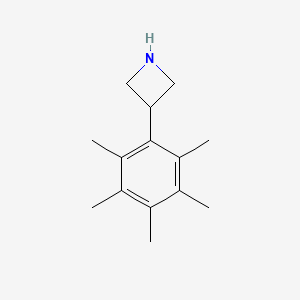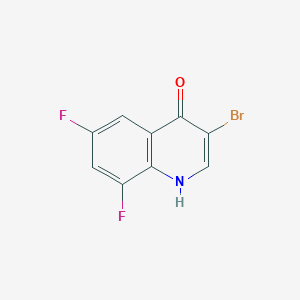
Fuc1-alpha-3GlcNAc1-b-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fuc1-alpha-3GlcNAc1-b-OMe involves the glycosylation of N-acetylglucosamine (GlcNAc) with fucose (Fuc) in the presence of a suitable glycosyl donor and acceptor. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at low temperatures to ensure the selectivity of the glycosylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Fuc1-alpha-3GlcNAc1-b-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fuc1-alpha-3GlcNAc1-b-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Fuc1-alpha-3GlcNAc1-b-OMe involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound’s molecular targets include glycoproteins and glycolipids on the cell surface, which play crucial roles in cellular communication and adhesion .
Comparación Con Compuestos Similares
Fuc1-alpha-3GlcNAc1-b-OMe can be compared with other similar compounds, such as:
Fuc1-alpha-2GlcNAc1-b-OMe: Differing in the glycosidic linkage position.
Fuc1-alpha-4GlcNAc1-b-OMe: Another positional isomer.
Fuc1-alpha-6GlcNAc1-b-OMe: Yet another positional isomer.
The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct biological properties and interactions compared to its isomers .
Propiedades
Fórmula molecular |
C15H27NO10 |
|---|---|
Peso molecular |
381.38 g/mol |
Nombre IUPAC |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18) |
Clave InChI |
CPKSWFNSVBVTDI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)

![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
